molecular formula C9H11NO3 B183264 Methyl 2-amino-5-methoxybenzoate CAS No. 2475-80-1

Methyl 2-amino-5-methoxybenzoate

Cat. No. B183264
CAS RN: 2475-80-1
M. Wt: 181.19 g/mol
InChI Key: MOVBJUGHBJJKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-methoxybenzoate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular weight of 181.19 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-methoxybenzoate” is C9H11NO3 . The InChI code is 1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-methoxybenzoate” is a powder with a melting point of 32-33°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-5-methoxybenzoate: is a valuable intermediate in organic synthesis. Its molecular structure, featuring both amino and methoxy groups, makes it versatile for constructing complex molecules. For instance, it can undergo nucleophilic substitution reactions where the amino group acts as a leaving group, enabling the formation of various heterocyclic compounds. Additionally, its methoxy group can be demethylated to reveal a phenolic OH, which is a crucial functionality in many organic molecules .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for the synthesis of a wide range of drugs. Its structural motif is found in certain classes of therapeutic agents, including antihistamines and anxiolytics. Researchers can modify the benzene ring or the side chains to derive new compounds with potential pharmacological activities .

Agrochemicals

The agricultural sector benefits from Methyl 2-amino-5-methoxybenzoate as it is used to create compounds that can act as growth regulators or pesticides. The amino group can be transformed into diazo compounds, which are key intermediates in the synthesis of herbicides and insecticides .

Dyestuffs

This chemical is also instrumental in the production of dyes. It can be used to synthesize azo dyes, which are characterized by their vivid colors and stability. These dyes find applications in coloring textiles, leathers, and food products .

Material Science

In material science, Methyl 2-amino-5-methoxybenzoate can be employed to produce polymers with specific properties. By incorporating this compound into polymer chains, researchers can impart certain electrical or optical characteristics, making the resulting materials suitable for electronic devices or photovoltaic cells .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various chemical reactions, including oxidation and reduction processes, which are crucial in industrial chemistry .

Environmental Science

In environmental science, derivatives of Methyl 2-amino-5-methoxybenzoate can be used as sensors or indicators for the detection of pollutants. The compound’s reactivity with specific environmental contaminants allows for the development of sensitive assays for monitoring water and soil quality .

Biochemistry

Lastly, in biochemistry, this compound can be used to study enzyme-substrate interactions. Its structural features make it a suitable mimic for naturally occurring substrates, thus helping in the understanding of enzymatic mechanisms and the design of enzyme inhibitors .

Safety and Hazards

The safety information for “Methyl 2-amino-5-methoxybenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“Methyl 2-amino-5-methoxybenzoate” continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its future directions will likely continue to be influenced by advancements in these fields.

properties

IUPAC Name

methyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBJUGHBJJKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516554
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methoxybenzoate

CAS RN

2475-80-1
Record name Methyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through a solution of 2-amino-5-methoxybenzoic acid (5.0 g, 30 mmol) in MeOH (200 mL) for 30 minutes. The solution was heated at 60° C. overnight. The reaction was cooled and the solvent removed in vacuo. The residue was dissolved in water, basified with 5M NaOH and extracted twice with ether. The ether extracts were washed with 5M NaOH and water, dried (MgSO4), filtered and concentrated in vacuo to give i-e (4.25 g, 78%): MS m/z=182 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.